molecular formula C12H15NO3S B1348791 1-Tosylpiperidin-4-one CAS No. 33439-27-9

1-Tosylpiperidin-4-one

Cat. No. B1348791
CAS RN: 33439-27-9
M. Wt: 253.32 g/mol
InChI Key: PCEBUFJFSAZGNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 1-Tosylpiperidin-4-one is C12H15NO3S . Its average mass is 253.317 Da and its monoisotopic mass is 253.077271 Da . The InChI code of the compound is 1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

1-Tosylpiperidin-4-one has a density of 1.3±0.1 g/cm3 . Its boiling point is 419.1±55.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.3±3.0 kJ/mol . The flash point is 207.3±31.5 °C . The index of refraction is 1.575 . The molar refractivity is 65.3±0.4 cm3 . The compound has 4 H bond acceptors and 0 H bond donors . It has 2 freely rotating bonds . The polar surface area is 63 Å2 . The polarizability is 25.9±0.5 10-24 cm3 . The surface tension is 49.5±3.0 dyne/cm . The molar volume is 197.6±3.0 cm3 .

Scientific Research Applications

Application 1: Synthesis of α-Aminophosphonates

  • Summary of Application: 1-Tosylpiperidin-4-one is used in the synthesis of a series of novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates .
  • Methods of Application: The compounds were synthesized by a one-pot reaction, efficiently catalyzed by magnesium perchlorate, under solvent-free conditions from 1-tosylpiperidin-4-one, substituted aromatic amines, and diethyl phosphite (DEP) .
  • Results or Outcomes: The synthesized compounds were characterized by IR, 1H NMR, 13C NMR, 31P NMR, and HRMS spectroscopy . A single-crystal X-ray structure of diethyl 4- (2-chlorophenyl) amino-1- (4’-methylbezenesulfonyl) piperidin-4-yl-phosphonate was obtained .

Application 2: Synthesis of New Antibacterial Agents

  • Summary of Application: 1-Tosylpiperidin-4-one is used in the synthesis of new antibacterial agents encompassing tosyl, piperidine, propanamide and 1,3,4-oxadiazole functionalities .

Application 3: Anticancer and Anti-HIV Activities

  • Summary of Application: Piperidin-4-ones, including 1-Tosylpiperidin-4-one, have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities .

Application 4: Synthesis of Pyridopyrimidinethione

  • Summary of Application: 1-Tosylpiperidin-4-one is used in the synthesis of pyridopyrimidinethione .

Safety And Hazards

The safety information for 1-Tosylpiperidin-4-one includes the following pictograms: GHS07 . The signal word is "Warning" . The hazard statements are H302-H315-H319 . The precautionary statements are P261-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEBUFJFSAZGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340031
Record name 1-Tosylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Tosylpiperidin-4-one

CAS RN

33439-27-9
Record name 1-Tosylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

para-Toluenesulfonyl chloride (13.8 g, 72.2 mmol) was added to a suspension of 4-piperidone (10.1 g, 65.7 mmol) and triethylamine (7.30 g, 72.2 mmol) in CH2Cl2(100 ml). After stirring at room temperature for 2 hours DMF (50 ml) was added to the reaction mixture and the stirring was continued overnight. The reaction mixture was concentrated in vacuo and saturated aqueous sodium bicarbonate was added to the residue. The resulting precipitate which formed was collected by suction filtration. The precipitate was washed with water followed by hexane and then dried under high vacuum to afford a white solid (9.4 g) which was used without further purification. 1H NMR (300 MHz, CDCl3) 7.69 (d, 2H, J=8.1 Hz), 7.34 (d, 2H, J=8.1 Hz) 3.39 (m, 4H), 2.55 (m, 4H), 2.44 (s, 3H).
Quantity
13.8 g
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reactant
Reaction Step One
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10.1 g
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reactant
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7.3 g
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100 mL
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-piperidone monohydrate hydrochloride (7.68 g, 50 mmol) in methylene chloride (50 ml) were added sequentially p-toluenesulfonyl chloride (10.50 g, 55.07 mmol) and triethylamine (21 ml). The mixture was stirred at room temperature for 16 h before being quenched with water (100 ml). The organic layer was washed with 1 M HCl (100 ml) and brine (100 ml), and dried over sodium sulfate. Evaporation of the solvent gave the desired ketone (8.60 g, 68%) as a colorless solid. mp 130-132° C.; 1H NMR (500 MHz, CDCl3) δ2.40 (s, 3H), 2.58 (t, J=6.4 Hz, 4H), 3.38 (t, J=6.4 Hz, 4H), 7.35 (d, J=7.8 Hz, 2H), 7.68 (d, J=8.3 Hz, 2H).
Quantity
7.68 g
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reactant
Reaction Step One
Quantity
10.5 g
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reactant
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21 mL
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reactant
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50 mL
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solvent
Reaction Step One
Yield
68%

Synthesis routes and methods III

Procedure details

To a solution of a piperidone hydrochloride (1 eq) in dichloromethane was added pyridine (2.1 eq) at 0° C. and the reaction mixture was stirred for 15 min. To this, a solution p-toluene sulfonyl chloride (1.1 eq) in dichloromethane was added at 0° C. and the reaction was continued at room temperature for overnight. Water was added and the organic layer was separated, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the 1-[(4-methylphenyl)sulfonyl]piperidin-4-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Z Jiang, J Zhao, B Gao, S Chen, W Qu… - … , Sulfur, and Silicon …, 2013 - Taylor & Francis
… 4-yl containing α-aminophosphonates were synthesized by a one-pot reaction, efficiently catalyzed by magnesium perchlorate, under solvent-free conditions from 1-tosylpiperidin-4-one…
Number of citations: 10 www.tandfonline.com
SAA Anand, C Loganathan, NS Thomas… - … , Sulfur, and Silicon …, 2016 - Taylor & Francis
A novel series of 1,3-thiazin-4-one derivatives containing a piperidyl ring (7–16) were designed and synthesized efficiently by thioamide and acetylene diester cyclization reaction via …
Number of citations: 4 www.tandfonline.com
MY Chang, SY Wang, CL Pai - Tetrahedron letters, 2006 - Elsevier
… We also found that reaction of 1-tosylpiperidin-4-one with m-chloroperoxybenzoic acid … In comparison with the regioselectivity of Beayer–Villiger process of 1-tosylpiperidin-4-one, we …
Number of citations: 10 www.sciencedirect.com
M Mittal, SM Sarode, G Vidyasagar - Int. J. Pharm. Bioscis, 2011 - Citeseer
As a part of systematic investigation for synthesis, characterization and biological activity of several new substituted tricyclic compounds: 7-(phenylsulfonyl)-N-(phenyl)-5, 6, 7, 8-…
Number of citations: 5 citeseerx.ist.psu.edu
M Mittal, SM Sarode, RM Shingare… - J. Chem. Pharm …, 2011 - researchgate.net
As a part of systematic investigation of synthesis, characterization and biological activity of several new substituted N-benzhydrylpiperidin-4-amine derivatives (7a-7j) have been …
Number of citations: 4 www.researchgate.net
MY Chang, CL Pai, YH Kung - Tetrahedron letters, 2006 - Elsevier
… chloride in dichloromethane at 0 C for 1 h, (ii) oxidation of the resulting alcohol with excess Jones reagent in acetone at 0 C for 15 min, (iii) Grignard addition of 1-tosylpiperidin-4-one (1) …
Number of citations: 17 www.sciencedirect.com
M Mentel, M Peters, J Albering, R Breinbauer - Tetrahedron, 2011 - Elsevier
… A 1 L three-neck round-bottom flask equipped with a reflux condenser and gas inlet was charged consecutively with 15.0 g (59.2 mmol, 1.0 equiv) 1-tosylpiperidin-4-one (2), 16 500 mL …
Number of citations: 20 www.sciencedirect.com
N Kaur - Catalysis Letters, 2019 - Springer
A wide variety of biological activities are possessed by nitrogen, oxygen, and sulfur containing heterocycles and many methods are explored for the preparation of these heterocyclic …
Number of citations: 31 link.springer.com
MY Chang, CY Lin, CY Hung - Tetrahedron, 2007 - Elsevier
… materials 4-aryl-1,2,5,6-tetrahydropyridines 1A (Ar 1 =C 6 H 5 ) and 1B (Ar 1 =4-FC 6 H 4 ) and 4-phenyl-1,2,5,6-tetrahydropyran 1C were easily prepared from 1-tosylpiperidin-4-one …
Number of citations: 17 www.sciencedirect.com
Z Xue - 2016 - orca.cardiff.ac.uk
… Synthesis of 1-tosylpiperidin-4-one The Wittig addition of 1-tosylpiperidin-4-one 149 to the ylide derived from phosphonium salt 150 was carried out using the previously reported …
Number of citations: 0 orca.cardiff.ac.uk

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